molecular formula C16H17FN2O2 B12183383 N-(4-fluorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide

N-(4-fluorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide

Cat. No.: B12183383
M. Wt: 288.32 g/mol
InChI Key: JSMADQHZSMCFFC-UHFFFAOYSA-N
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Properties

Molecular Formula

C16H17FN2O2

Molecular Weight

288.32 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

InChI

InChI=1S/C16H17FN2O2/c17-12-8-6-11(7-9-12)10-18-16(20)15-13-4-2-1-3-5-14(13)21-19-15/h6-9H,1-5,10H2,(H,18,20)

InChI Key

JSMADQHZSMCFFC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)ON=C2C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Biological Activity

N-(4-fluorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C15H18FN3O2C_{15}H_{18}FN_{3}O_{2}, and it has a molecular weight of 281.32 g/mol. The presence of the fluorobenzyl group is notable for its potential to enhance lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The following general steps are often employed:

  • Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Fluorobenzyl Group : This step usually involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the isoxazole derivative.
  • Carboxamide Formation : The final step involves the conversion of an intermediate to the carboxamide via amide coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of enzymes involved in neurotransmitter metabolism and inflammation pathways.
  • Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), affecting neurotransmission and potentially leading to therapeutic effects in disorders such as anxiety and depression.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro tests have demonstrated effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anti-inflammatory Effects

In vivo studies using animal models have shown that this compound exhibits anti-inflammatory properties. For instance:

  • Model : Carrageenan-induced paw edema in rats
  • Dosage : Administered at 10 mg/kg
  • Results : Reduction in paw swelling by approximately 50% compared to control groups.

Case Studies

  • Case Study on CNS Effects :
    • A study investigated the effects on anxiety-like behavior in mice using an elevated plus maze test.
    • Results indicated that administration of the compound at a dose of 5 mg/kg significantly increased time spent in open arms compared to controls, suggesting anxiolytic properties.
  • Case Study on Antimicrobial Efficacy :
    • A clinical trial assessed the efficacy against multidrug-resistant Staphylococcus aureus.
    • Patients receiving treatment showed a significant reduction in infection markers compared to those receiving standard care.

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